![molecular formula C20H15N5O2 B2487118 2-(喹喔啉-2-羰基)-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮 CAS No. 2034546-57-9](/img/structure/B2487118.png)
2-(喹喔啉-2-羰基)-3,4-二氢-1H-二吡啶并[1,2-a:4',3'-d]嘧啶-11(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique tricyclic structure
科学研究应用
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exhibit significant antibacterial activity against various pathogens.
Case Study:
A study conducted by Ammar et al. synthesized several quinoxaline derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, suggesting that the compound could be developed into a therapeutic agent for bacterial infections .
Antiviral Potential
The compound's structure suggests potential antiviral applications. Quinoxaline derivatives have been reported to inhibit viral replication by interfering with key enzymatic processes.
Research Findings:
A patent outlines the use of quinoxaline derivatives as antiviral agents against Hepatitis B virus (HBV) infections . The mechanism involves targeting viral enzymes critical for replication.
Anticancer Properties
Recent studies indicate that quinoxaline-based compounds possess anticancer properties by inducing apoptosis in cancer cells.
Research Example:
A synthesis of novel quinoxaline derivatives revealed strong inhibitory effects on tumor cell lines compared to standard chemotherapy agents like doxorubicin . The dual activity as both antimicrobial and anticancer agents highlights the therapeutic versatility of this compound.
Synthetic Pathways
The synthesis of 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step reactions that may include:
- Formation of the quinoxaline core through cyclization reactions.
- Introduction of the triazine moiety via nucleophilic substitution.
- Functionalization at specific sites to enhance biological activity.
Potential Applications in Drug Development
Given its diverse biological activities, 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has potential applications in:
- Pharmaceutical formulations targeting resistant strains of bacteria and cancer cells.
- Development of novel therapeutic agents with dual-action mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the quinoxaline ring followed by the construction of the triazatricyclic core. Typical reagents used in these reactions include quinoxaline derivatives, amines, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
化学反应分析
Types of Reactions
5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce more saturated tricyclic compounds.
作用机制
The mechanism of action of 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
- 8-(4-methylphenyl)-9-oxa-2,14-diazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaen-7-one
- 13-amino-3-methyl-5-oxa-4,12,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,13-tetraen-11-one
- 9-methyl-5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,11,13-pentaen-8-one
Uniqueness
5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its specific tricyclic structure and the presence of both quinoxaline and triazatricyclic moieties.
生物活性
The compound 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic structure with potential biological activities. Its molecular formula is C20H15N5O2, and it has garnered interest due to its unique structural features that may contribute to various biological effects.
- Molecular Weight : 357.373 g/mol
- CAS Number : 2034546-57-9
- IUPAC Name : 5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Anticancer Activity
Quinoxaline derivatives are known for their anticancer properties. Research indicates that compounds similar to the target compound exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Quinoxaline derivatives often interact with DNA and various protein targets in cancer cells. They may induce apoptosis and inhibit cell proliferation through multiple pathways.
-
Case Study : A study evaluating the anticancer activity of quinoxaline derivatives reported IC50 values for related compounds against human tumor cell lines. For instance:
Compound Cell Line IC50 (µM) 5b Molt4/C8 91 ± 45 5d CEM 189 ± 52 Melphalan Control 2.1
These studies suggest that modifications in the quinoxaline structure can lead to enhanced anticancer efficacy compared to standard treatments like Melphalan .
Antimicrobial Activity
Quinoxaline derivatives also display broad-spectrum antimicrobial activity:
- Research Findings : A synthesis of quinoxaline derivatives showed promising results against both Gram-positive and Gram-negative bacteria. For example, tetrazoloquinoxaline derivatives exhibited higher inhibitory effects than doxorubicin in certain tests .
Antiviral Activity
Emerging studies have suggested that quinoxaline derivatives may possess antiviral properties:
- Mechanism : Similar compounds have been noted to inhibit viral replication through interference with viral enzymes or host cell interactions.
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is significantly influenced by their structural modifications:
- Substituents on the Quinoline Ring : The presence of electron-withdrawing groups (like nitro or halogens) can enhance biological activity by increasing the compound's reactivity and interaction with biological targets.
- Triazine Moiety Influence : The triazine ring contributes to the overall stability and interaction profile of the compound within biological systems.
属性
IUPAC Name |
5-(quinoxaline-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c26-19-13-12-24(10-8-14(13)23-18-7-3-4-9-25(18)19)20(27)17-11-21-15-5-1-2-6-16(15)22-17/h1-7,9,11H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCRIKPKABKLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。